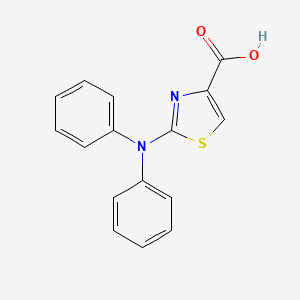

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diphenylamine is an organic compound with the formula (C6H5)2NH . It’s a derivative of aniline, consisting of an amine bound to two phenyl groups . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH).

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid” would depend on its specific structure. Amino acids, which are structurally similar, are known to have high melting points and are soluble in water and ethanol .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid and its derivatives have been a subject of interest in chemical research, particularly in the synthesis and structural analysis of new compounds. Heydari et al. (2016) demonstrated the synthesis of 2,4,5-trisubstituted thiazole derivatives through the reactions of diphenylamine and benzoyl isothiocyanates, further analyzing their molecular structures via single crystal X-ray diffraction methods (Heydari et al., 2016). Additionally, the synthesis and structural elucidation of various 2-amino-1,3-thiazole-4-carboxylic acid derivatives, displaying significant biological activities, were achieved by Fengyun et al. (2015), offering insights into their potential applications in fields beyond pharmacology (Fengyun et al., 2015).

Biological Activity Studies

The scientific community has also focused on evaluating the biological activities of these compounds, albeit while excluding drug usage and side effects from the scope. Novel pyrazolyl-thiazoles synthesized for their antidiabetic properties were studied by an unnamed author (2020), emphasizing their potential as α-amylase and α-glucosidase inhibiting agents, further supported by structural characterization and in vitro bioassay results (Author, 2020). Similarly, the synthesis of 2-phenyl thiaolidinone substituted benzothiazole-6-carboxylic acid derivatives and their subsequent screening for in vitro anticancer activity presented a valuable contribution to oncological research, with some compounds showing significant activity against specific cancer cell lines (Prabhu et al., 2015).

Miscellaneous Applications

The applications of this compound derivatives also extend to other areas. Dabholkar & Parab (2011) synthesized new dicarboxylic acid derivatives with notable antibacterial and antifungal properties using an environmentally friendly microwave-induced technique, potentially paving the way for new drug candidates (Dabholkar & Parab, 2011). Moreover, Palkar et al. (2017) conducted a comprehensive study involving the design, synthesis, and QSAR studies of novel 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial agents, particularly against specific bacterial strains, while also assessing cytotoxic activity against mammalian cell lines (Palkar et al., 2017).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that therapeutic peptides, which are similar in size and complexity, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . . These properties may also apply to this compound, affecting its bioavailability.

Result of Action

Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds . Therefore, these factors may also influence the action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(N-phenylanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-14)18(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRMRZYXTGHJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)

![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)

![1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2581574.png)

![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)

![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)